An In-depth Technical Guide to 1,1,1,2-Tetrabromobutane: Chemical Properties and Structure
An In-depth Technical Guide to 1,1,1,2-Tetrabromobutane: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of 1,1,1,2-tetrabromobutane. Due to the limited availability of experimental data for this specific isomer, this document also includes predicted data and comparative information for the related isomer, 1,2,3,4-tetrabromobutane, to offer a broader context for researchers.
Chemical Structure and Identifiers
1,1,1,2-Tetrabromobutane is a polyhalogenated alkane with the molecular formula C₄H₆Br₄.[1] The structure consists of a four-carbon butane chain with four bromine atoms attached. Three bromine atoms are located on the first carbon atom (C1), and one bromine atom is on the second carbon atom (C2).
Table 1: Chemical Identifiers for 1,1,1,2-Tetrabromobutane
| Identifier | Value | Source |
| IUPAC Name | 1,1,1,2-tetrabromobutane | [1] |
| CAS Number | 25497-47-6 | [1] |
| Molecular Formula | C₄H₆Br₄ | [1] |
| Molecular Weight | 373.71 g/mol (Computed) | [1] |
| Canonical SMILES | CCC(C(Br)(Br)Br)Br | [1] |
| InChI | InChI=1S/C4H6Br4/c1-2-3(5)4(6,7)8/h3H,2H2,1H3 | [1] |
| InChIKey | KNHYZOVUQAYWTM-UHFFFAOYSA-N | [1] |
Physicochemical Properties
Table 2: Predicted Physicochemical Properties of 1,1,1,2-Tetrabromobutane
| Property | Predicted Value | Source |
| Molecular Weight | 373.71 g/mol | [1] |
| XLogP3 | 4.3 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 0 | [1] |
| Rotatable Bond Count | 2 | [1] |
| Exact Mass | 373.71620 Da | [1] |
| Monoisotopic Mass | 369.72030 Da | [1] |
| Topological Polar Surface Area | 0 Ų | [1] |
| Heavy Atom Count | 8 | [1] |
| Complexity | 64.9 | [1] |
For comparative purposes, the experimental properties of the isomer 1,2,3,4-tetrabromobutane are provided below. It is crucial to note that these values are not directly applicable to 1,1,1,2-tetrabromobutane.
Table 3: Experimental Physicochemical Properties of 1,2,3,4-Tetrabromobutane
| Property | Experimental Value | Source |
| Melting Point | 118-119 °C (meso form) | [2] |
| 40-41 °C (racemic form) | [2] | |
| Boiling Point | 180-181 °C at 8.0 kPa | [2] |
| Solubility | Soluble in ethanol, ether, acetone, chloroform; slightly soluble in petroleum ether; insoluble in water. | [2] |
Reactivity and Potential Signaling Pathways
The reactivity of 1,1,1,2-tetrabromobutane is dictated by the presence of multiple carbon-bromine bonds. The gem-tribromo group at the C1 position is expected to be a key site for chemical transformations.
Dehydrobromination: Like other polyhalogenated alkanes, 1,1,1,2-tetrabromobutane is expected to undergo dehydrobromination in the presence of a base to form bromo-substituted butenes or butadienes. The specific products would depend on the reaction conditions and the strength of the base used.
Nucleophilic Substitution: The bromine atoms can be displaced by nucleophiles, although the reactivity will be influenced by steric hindrance, particularly at the C1 position.
Reductive Debromination: Reaction with reducing agents could lead to the removal of bromine atoms, yielding less brominated butanes or butane itself.
Below is a conceptual diagram illustrating a potential synthetic pathway to a tetrabromobutane isomer and a subsequent dehydrobromination reaction.
Caption: Conceptual reaction pathways for 1,1,1,2-tetrabromobutane.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of 1,1,1,2-tetrabromobutane are not available in the public domain. The following sections provide generalized methodologies for the synthesis and characterization of polybrominated alkanes, which can be adapted by researchers.
General Synthesis of Polybrominated Alkanes by Radical Bromination
This protocol describes a general procedure for the bromination of an alkane using N-bromosuccinimide (NBS) as the bromine source and a radical initiator.
Materials:
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Alkane (e.g., Butane or a substituted butane)
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N-Bromosuccinimide (NBS)
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Azobisisobutyronitrile (AIBN) or benzoyl peroxide (radical initiator)
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Carbon tetrachloride (CCl₄) or other suitable inert solvent
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Anhydrous sodium sulfate (Na₂SO₄)
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Saturated sodium bicarbonate solution (NaHCO₃)
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Saturated sodium thiosulfate solution (Na₂S₂O₃)
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Deionized water
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the starting alkane in CCl₄.
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Add NBS and a catalytic amount of AIBN to the solution.
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Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon).
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Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete when the solid NBS is no longer visible and has been replaced by succinimide, which floats on top of the solvent.
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After the reaction is complete, cool the mixture to room temperature.
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Filter the mixture to remove the succinimide.
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Wash the filtrate sequentially with saturated NaHCO₃ solution, saturated Na₂S₂O₃ solution, and deionized water.
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Dry the organic layer over anhydrous Na₂SO₄.
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Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by fractional distillation or column chromatography.
Caption: General workflow for the synthesis of a brominated alkane.
General Protocol for Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube.
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¹H NMR: Acquire the proton NMR spectrum to determine the number of distinct proton environments, their chemical shifts, integration (proton count), and splitting patterns (multiplicity). For 1,1,1,2-tetrabromobutane, one would expect signals corresponding to the methyl (CH₃), methylene (CH₂), and methine (CH) protons, with characteristic chemical shifts and coupling patterns.
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¹³C NMR: Acquire the carbon-13 NMR spectrum to determine the number of unique carbon environments. For 1,1,1,2-tetrabromobutane, four distinct carbon signals are expected.
Infrared (IR) Spectroscopy:
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Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄).
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Analysis: The IR spectrum will show characteristic absorption bands for C-H stretching and bending vibrations. The C-Br stretching vibrations typically appear in the fingerprint region (below 800 cm⁻¹).
Mass Spectrometry (MS):
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Technique: Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile brominated compounds.
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Analysis: The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns. Due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), the molecular ion and bromine-containing fragments will appear as clusters of peaks, which is a key diagnostic feature.
Caption: Workflow for the spectroscopic characterization of a compound.
Safety and Handling
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Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.
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Disposal: Dispose of waste in accordance with local, state, and federal regulations. Halogenated organic waste should be collected in a designated container for proper disposal. Do not pour down the drain.[3][4]
Conclusion
1,1,1,2-Tetrabromobutane is a lesser-studied isomer of tetrabromobutane. While its fundamental chemical identifiers are established, a significant gap exists in the experimental data regarding its physicochemical properties, reactivity, and spectroscopic characterization. The information provided in this guide, including predicted properties and generalized experimental protocols, serves as a foundational resource for researchers. Further experimental investigation is necessary to fully elucidate the chemical and physical behavior of this compound. The comparative data for 1,2,3,4-tetrabromobutane offers a useful, albeit indirect, reference point for future studies. Researchers are advised to proceed with caution, adapting the provided general methodologies and adhering to strict safety protocols when working with this and other polyhalogenated compounds.
